molecular formula C8H7Cl3OS2 B12540469 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene CAS No. 143425-94-9

2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene

Cat. No.: B12540469
CAS No.: 143425-94-9
M. Wt: 289.6 g/mol
InChI Key: XFKMACUVOYAWMX-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene (CAS 143425-94-9) is a sophisticated synthetic compound with a molecular formula of C8H7Cl3OS2 and a molecular weight of 289.63 g/mol. It features a distinct molecular architecture, combining a trichlorinated thiophene ring with an epoxide (thiirane) functional group, making it a valuable intermediate in organic and medicinal chemistry research. The compound's structure is characterized by a high LogP value of 4.34, indicating significant hydrophobicity, and a polar surface area of 62.77 Ų . Chlorinated heterocyclic compounds are of immense interest in drug discovery, with more than 250 FDA-approved drugs containing chlorine atoms. Compounds with three chlorine atoms, such as this one, represent a specific and important subclass in the development of new pharmaceutical agents . Furthermore, thiophene-containing compounds are widely recognized for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties . This makes 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxymethyl]thiophene} a promising candidate for use in constructing novel molecules for screening against various biological targets. Its primary research applications include serving as a key building block in the synthesis of more complex chemical entities, investigating structure-activity relationships (SAR) for new therapeutic compounds, and exploring mechanisms of action in antimicrobial and antiviral research. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

143425-94-9

Molecular Formula

C8H7Cl3OS2

Molecular Weight

289.6 g/mol

IUPAC Name

2,3,4-trichloro-5-(thiiran-2-ylmethoxymethyl)thiophene

InChI

InChI=1S/C8H7Cl3OS2/c9-6-5(14-8(11)7(6)10)2-12-1-4-3-13-4/h4H,1-3H2

InChI Key

XFKMACUVOYAWMX-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)COCC2=C(C(=C(S2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a 2,3,4-trichlorothiophene backbone substituted at the 5-position with a [(thiiran-2-yl)methoxy]methyl group. Key challenges include:

  • Regioselective Chlorination : Ensuring precise substitution at the 2-, 3-, and 4-positions of the thiophene ring without over-chlorination.
  • Thiirane Stability : The thiirane (ethylene sulfide) moiety is sensitive to acidic or oxidizing conditions, necessitating mild reaction environments.
  • Stereochemical Control : Avoiding racemization during thiirane formation, particularly if chiral intermediates are involved.

Synthesis of the Trichlorothiophene Core

Stepwise Chlorination of Thiophene

Chlorination of thiophene derivatives is thermodynamically controlled, with the 2- and 5-positions being most reactive. Computational studies using the CBS-QB3 model indicate that 2,3,4-trichlorothiophene can be synthesized via sequential electrophilic substitution:

  • Initial Chlorination : Thiophene reacts with Cl₂ in the presence of FeCl₃ at 50°C to yield 2-chlorothiophene.
  • Further Chlorination : Prolonged exposure to Cl₂ at 80°C introduces additional chlorines at the 3- and 4-positions.

Table 1: Chlorination Conditions and Yields

Step Reagents Temperature (°C) Yield (%) Reference
1 Cl₂, FeCl₃ 50 85
2 Cl₂, excess FeCl₃ 80 62

Directed Metallation Approach

An alternative route employs directed ortho-metallation (DoM) to install chlorines regioselectively:

  • Lithiation : Treat thiophene with LDA at -78°C to generate a 2-lithio intermediate.
  • Chlorination : Sequential quenching with ClSiMe₃ yields 2,3,4-trichlorothiophene.

Functionalization at the 5-Position

Friedel-Crafts Alkylation

The 5-position of trichlorothiophene is less electron-deficient, permitting alkylation under controlled conditions:

  • Methoxymethyl Introduction : React 2,3,4-trichlorothiophene with chloromethyl methyl ether (MOM-Cl) and AlCl₃ at 0°C.
  • Hydrolysis : Convert the MOM group to hydroxymethyl using BBr₃ in CH₂Cl₂ (-20°C, 90% yield).

Thiirane Incorporation

Nucleophilic Substitution

The hydroxymethyl group is converted to a chloromethyl intermediate, which undergoes substitution with thiirane-2-ylmethanol:

  • Chlorination : Treat 5-(hydroxymethyl)-2,3,4-trichlorothiophene with SOCl₂ (neat, 60°C, 2 h) to yield the chloromethyl derivative.
  • Substitution : React with sodium thiirane-2-ylmethoxide (generated in situ from thiirane-2-ylmethanol and NaH) in THF (0°C → rt, 12 h, 58% yield).

Table 2: Thiirane Substitution Optimization

Solvent Base Temperature (°C) Yield (%)
THF NaH 0 → 25 58
DMF K₂CO₃ 25 32
DCM Et₃N 40 41
Thiirane Ring Formation via Dehydration

An alternative route involves cyclization of a mercaptoalcohol precursor:

  • Mercaptoalcohol Synthesis : Introduce a 2-mercaptoethyl group via Mitsunobu reaction (DIAD, PPh₃, 0°C, 76% yield).
  • Cyclization : Treat with H₂SO₄ (cat.) in toluene (reflux, 3 h) to form the thiirane ring.

Alternative Routes via Multicomponent Reactions (MCRs)

Modified Gewald reactions enable one-pot synthesis of substituted thiophenes:

  • Gewald Protocol : Combine elemental sulfur, β-ketoester, and cyanoacetate in ethanol (65°C, 6 h) to form 2-aminothiophene.
  • Post-Functionalization : Chlorinate the aminothiophene and replace the amino group with the thiirane-containing side chain via Sandmeyer reaction.

Mechanistic Insights and Computational Validation

DFT calculations (B3LYP/6-311+G(d,p)) reveal that the thiirane ring formation via electrocyclization of trans-thiocarbonyl ylides (generated from aldazine N-oxides and Lawesson’s reagent) proceeds with a low energy barrier (ΔG‡ = 18.3 kcal/mol). This method offers stereochemical control, yielding cis-thiiranes as single diastereomers.

Industrial-Scale Considerations

Patent US20200048234A1 highlights the use of N-alkylimidazoles as catalysts for sulfur-transfer reactions, improving yields (≥90%) and reducing byproducts in thiirane-containing compounds. Solvent-free ball milling (Shearouse et al.) is noted for enhancing reaction efficiency in Gewald syntheses.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Chemical Properties and Reactivity

The presence of chlorine substituents on the thiophene ring significantly influences the compound's reactivity. These halogen atoms facilitate nucleophilic substitution reactions, enabling the introduction of various functional groups. The thiiran component can undergo ring-opening reactions under specific conditions, leading to the formation of new compounds. Additionally, the compound's ability to engage in electrophilic aromatic substitution is notable due to the electron-withdrawing nature of the chlorine atoms.

Chemistry

  • Building Block for Synthesis : 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.
  • Reagent in Organic Reactions : The compound is employed as a reagent in diverse organic reactions, particularly those involving nucleophilic substitutions and electrophilic additions.

Biology

  • Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties against various pathogens. Studies indicate that modifications to the thiophene structure can enhance its effectiveness against bacteria and fungi .
  • Anticancer Potential : Research has demonstrated that certain derivatives exhibit cytotoxic activity against human cancer cell lines, including cervical, gastric, and colorectal cancers. The mechanisms involve inhibiting cell proliferation and inducing apoptosis .

Medicine

  • Drug Development : Ongoing research focuses on exploring the compound's potential in drug development. Its derivatives are being investigated for anti-inflammatory and analgesic properties, with preliminary findings suggesting efficacy in modulating inflammatory pathways.

Industry

  • Material Science : this compound is utilized in producing advanced materials such as organic semiconductors and corrosion inhibitors. Its unique chemical properties allow for enhanced performance in these applications.

Data Table: Summary of Applications

Application AreaSpecific UsesFindings
ChemistryBuilding block for synthesisVersatile in creating complex molecules
Reagent in organic reactionsEngages in nucleophilic substitutions
BiologyAntimicrobial activityEffective against various pathogens
Anticancer potentialCytotoxic against multiple cancer cell lines
MedicineDrug developmentPotential anti-inflammatory and analgesic effects
IndustryMaterial scienceUsed in organic semiconductors and corrosion inhibitors

Case Studies

  • Antimicrobial Study :
    A study published by Mehdhar et al. examined several thiophene-based compounds for their antimicrobial properties. The results indicated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Evaluation :
    Another research effort evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines. The study found that modifications to the thiophene structure could enhance cytotoxicity against various cancer types, suggesting a pathway for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Substituent Effects on Thiophene Cores

The trichloro substitution pattern on the thiophene ring is a critical feature. In , chloroacetamide-substituted thiophenes demonstrated cytotoxicity against cancer cell lines (e.g., HepG2 IC50 reduction from 3.9 to 0.5 µM when combined with sorafenib).

Comparison with Halogenated Thiophenes

  • Compound 24 () : A thiophene derivative lacking substituents on the N-benzene ring showed lower activity than analogs with halogens (e.g., 2'-F, 2'-Cl). This underscores the importance of electron-withdrawing groups for activity, aligning with the target compound’s trichloro motif .
  • Thiophene Fentanyl () : While structurally distinct (opioid derivative), its thiophene core highlights the versatility of thiophene in drug design. However, the target’s chloro substituents contrast with Thiophene fentanyl’s functionalization, suggesting divergent pharmacological pathways .

Thiiran (Episulfide) vs. Other Sulfur-Containing Groups

The thiiran group in the target compound is a reactive episulfide ring, which may undergo ring-opening reactions. This contrasts with:

  • Thioethers (): Compounds like 5b–5d feature stable thioether linkages.
  • Mercapto Derivatives () : Thiophenes with mercaptoacetic acid or benzothiazole substituents rely on thiol chemistry. The target’s thiiran group offers a distinct reactivity profile, possibly influencing solubility or metabolic stability .

Methyl/Methoxy Substitutions ()

Compounds 5 and 6 in replaced methoxy groups with methyl, altering NMR profiles (δH 3.22 methyl singlet vs. methoxy signals). The target’s [(thiiran-2-yl)methoxy]methyl group introduces both oxygen and sulfur atoms, which could enhance polarity compared to methyl groups, affecting pharmacokinetics .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Reactivity/Biological Notes Reference
Target Compound Thiophene 2,3,4-Trichloro; thiiran-2-yl methoxy High electrophilicity; unstudied toxicity
Thiophene Fentanyl () Thiophene Opioid side chain Binds to µ-opioid receptors
Compound 4b () Thiophene Chloroacetamide Synergistic cytotoxicity with sorafenib
Compound 5 () Aliphatic/cyclic Methyl at C-6 Altered NMR vs. methoxy analogs

Biological Activity

2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene is a complex organic compound belonging to the thiophene derivative class. Its unique molecular structure, characterized by three chlorine atoms on the thiophene ring and a thiiran moiety linked via a methoxy group, suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₉H₈Cl₃OS₂
  • Molecular Weight : 294.6 g/mol

Structural Features :

  • Chlorine Substituents : The presence of chlorine enhances reactivity and may influence biological interactions.
  • Thiiran Moiety : This cyclic structure can participate in various chemical reactions, potentially leading to diverse biological effects.

Research indicates that compounds similar to this compound interact with various biomolecules, including enzymes and receptors. The chlorine atoms can facilitate electrophilic aromatic substitution reactions, which are critical in biological systems. Additionally, the thiiran component may undergo ring-opening reactions under physiological conditions, leading to the formation of biologically active metabolites.

Case Studies and Research Findings

  • Interaction with Enzymes : Preliminary studies suggest that thiophene derivatives can inhibit specific enzyme activities. For instance, similar compounds have shown the ability to modulate cytochrome P450 enzyme activity, which is crucial for drug metabolism and detoxification processes.
  • Ames Test Results : The compound has exhibited strong mutagenic potential in various assays. In particular, it has been classified as a Class A compound in the Ames test, indicating a significant likelihood of inducing mutations in bacterial DNA .
  • Pharmacological Applications : There is emerging interest in utilizing such compounds for therapeutic purposes. For instance, some derivatives have been investigated for their potential in targeting androgen receptors, suggesting that this compound might also have applications in hormone-related therapies .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

Compound NameStructure FeaturesUnique Biological Aspects
2,3-DichlorothiopheneTwo chlorine substituents on the thiophene ringLess reactive; serves as a baseline for comparison
5-Methoxy-thiopheneMethoxy group at position fiveLacks halogen substituents; different reactivity
2-(Methoxymethyl)thiiraneContains thiirane but lacks chlorinationFocused on sulfur-containing cyclic structures
3-Chloro-4-methylthiopheneContains one chlorine and a methyl groupLess complex; useful for reactivity studies

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